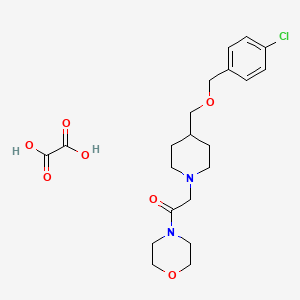
3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is commonly known as MPEP and is used in scientific research as a potent and selective antagonist of metabotropic glutamate receptor 5 (mGluR5). The mGluR5 receptor is a G protein-coupled receptor that is involved in various physiological processes, including learning, memory, and pain perception. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
MPEP acts as a selective and potent antagonist of 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors. It binds to the receptor and prevents the activation of downstream signaling pathways, which are involved in various physiological processes, including learning, memory, and pain perception. The inhibition of this compound receptors by MPEP has been shown to have a neuroprotective effect in various neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects. It has been shown to have a potent and selective antagonistic effect on this compound receptors, which are involved in various physiological processes, including learning, memory, and pain perception. MPEP has been shown to have a neuroprotective effect in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has also been shown to have potential therapeutic applications in the treatment of psychiatric disorders, including anxiety, depression, and addiction.
Advantages and Limitations for Lab Experiments
MPEP has several advantages for lab experiments. It is a potent and selective antagonist of 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors, which makes it an ideal tool for studying the role of this compound receptors in various physiological processes. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, which makes it a valuable compound for drug discovery and development. However, there are some limitations to the use of MPEP in lab experiments. It has been shown to have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of MPEP. One potential direction is the development of more potent and selective 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione antagonists. Another potential direction is the study of the role of this compound receptors in various neurological and psychiatric disorders. MPEP has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and Fragile X syndrome, and further research is needed to explore its potential in these and other disorders. Additionally, the off-target effects of MPEP on other receptors need to be further studied to better understand its mechanism of action.
Synthesis Methods
The synthesis of MPEP involves several steps, starting from the reaction of 2,6-dioxopurine with 2-methyl-2-propen-1-ol to form 2,6-dioxopurine-7-(2-methylprop-2-en-1-yl) derivative. This intermediate product is then reacted with piperazine in the presence of a base to form 3-methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione. The final product is obtained after purification and characterization.
Scientific Research Applications
MPEP has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a potent and selective antagonistic effect on 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors, which are involved in various physiological processes, including learning, memory, and pain perception. MPEP has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has also been studied for its potential use in the treatment of psychiatric disorders, including anxiety, depression, and addiction.
properties
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-9(2)8-20-10-11(18(3)14(22)17-12(10)21)16-13(20)19-6-4-15-5-7-19/h15H,1,4-8H2,2-3H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCJMBCXUAFVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2814238.png)
![1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2814239.png)
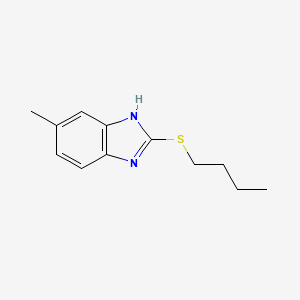
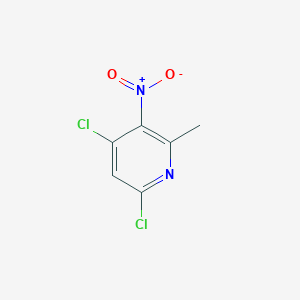
![5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2814243.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)
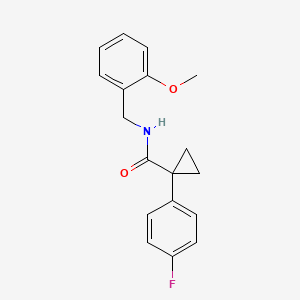

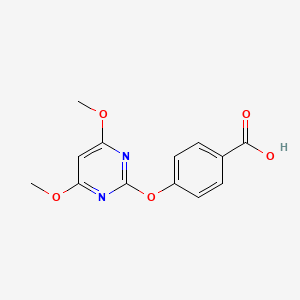
![2-(4-{[(4-Fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2814256.png)
![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2814258.png)
